molecular formula C12H11N3O B1269747 2-amino-N-(pyridin-3-yl)benzamide CAS No. 76102-92-6

2-amino-N-(pyridin-3-yl)benzamide

Cat. No. B1269747
CAS RN: 76102-92-6
M. Wt: 213.23 g/mol
InChI Key: KNACUADYYQPXOO-UHFFFAOYSA-N
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Description

2-Amino-N-(pyridin-3-yl)benzamide (2-APB) is an organic compound commonly used in scientific research applications. It is a colorless solid, soluble in water and ethanol, and has a molar mass of 222.24 g/mol. 2-APB has a wide range of applications in the laboratory, including in biochemical and physiological experiments.

Scientific Research Applications

Synthesis of Bioactive Derivatives

The compound serves as a precursor in the synthesis of various bioactive derivatives. For instance, it has been used to create pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives, which exhibit significant biological activities . These derivatives have shown promise as inhibitors of receptor tyrosine kinase, which is a therapeutic target in cancer treatment.

Anticancer Activity

One of the most notable applications is in the field of oncology. Derivatives of 2-amino-N-(pyridin-3-yl)benzamide have been tested against lung cancer cell lines and have demonstrated more cytotoxic activity than the reference drug imatinib . This suggests potential for the development of new anticancer agents.

Antibacterial and Antifungal Activity

The compound has also been evaluated for its antibacterial and antifungal properties. Certain derivatives have shown higher activity against specialized aquatic bacterial species, Gram-positive and Gram-negative species, and fungal species . This indicates its potential use in developing new antimicrobial agents.

Antioxidant Properties

Research has indicated that derivatives of 2-amino-N-(pyridin-3-yl)benzamide can possess antioxidant properties. Studies using the DPPH method have found that these derivatives have IC50 values close to that of ascorbic acid, suggesting their use as potential antioxidants .

Corrosion Inhibition

The compound has found application as a corrosion inhibitor. It has been reported to have a high efficiency of 99% at low concentrations, which is significant for protecting materials in industrial processes .

Synthetic Chemistry

In synthetic chemistry, 2-amino-N-(pyridin-3-yl)benzamide is used as a building block for the construction of various heterocyclic compounds. It is involved in reactions that lead to the formation of imidates and iminonitriles, which are intermediates in the synthesis of important N-heterocycles .

properties

IUPAC Name

2-amino-N-pyridin-3-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O/c13-11-6-2-1-5-10(11)12(16)15-9-4-3-7-14-8-9/h1-8H,13H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNACUADYYQPXOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CN=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60356575
Record name 2-amino-N-(pyridin-3-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

76102-92-6
Record name 2-amino-N-(pyridin-3-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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